Cas no 53718-29-9 (1H-Inden-5-ol,2,3-dihydro-1,1,3,3,7-pentamethyl-)
53718-29-9 structure
Product Name:1H-Inden-5-ol,2,3-dihydro-1,1,3,3,7-pentamethyl-
CAS-nummer:53718-29-9
MF:C14H20O
MW:204.308004379272
CID:373973
PubChem ID:104570
Update Time:2025-04-19
1H-Inden-5-ol,2,3-dihydro-1,1,3,3,7-pentamethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Inden-5-ol,2,3-dihydro-1,1,3,3,7-pentamethyl-
- 1,1,3,3,7-pentamethyl-2H-inden-5-ol
- 1,1,3,3,7-pentamethylindan-5-ol
- 1,1,3,3,7-pentamethyl-2,3-dihydro-1H-inden-5-ol
- SCHEMBL11152989
- DTXSID60201975
- 53718-29-9
- EINECS 258-718-7
- NS00032823
-
- Inchi: 1S/C14H20O/c1-9-6-10(15)7-11-12(9)14(4,5)8-13(11,2)3/h6-7,15H,8H2,1-5H3
- InChI-sleutel: YUORWRHMCJCLRK-UHFFFAOYSA-N
- LACHT: OC1C=C(C)C2=C(C=1)C(C)(C)CC2(C)C
Berekende eigenschappen
- Exacte massa: 204.1515
- Monoisotopische massa: 204.151
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 0
- Complexiteit: 254
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.5
- Topologisch pooloppervlak: 20.2Ų
Experimentele eigenschappen
- Dichtheid: 0.972
- Kookpunt: 296°Cat760mmHg
- Vlampunt: 133.2°C
- Brekindex: 1.519
- PSA: 20.23
1H-Inden-5-ol,2,3-dihydro-1,1,3,3,7-pentamethyl- Gerelateerde literatuur
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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